molecular formula C17H15N3O2S B3744946 [(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)thio]acetic acid

[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)thio]acetic acid

Cat. No. B3744946
M. Wt: 325.4 g/mol
InChI Key: YKEMSRCSPHMHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

Analyzing the chemical reactions of a compound involves studying how it reacts with other substances. This can provide information about its reactivity, stability, and possible uses in chemical synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental methods. These properties can provide valuable information about the compound’s behavior under different conditions .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs and bioactive compounds, and it involves understanding the compound’s effects on enzymes, receptors, and other cellular components .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies and by referencing material safety data sheets (MSDS). These provide information on the compound’s potential health effects, precautions for handling and use, and procedures for dealing with spills or leaks .

Future Directions

The future directions for studying a compound could involve exploring its potential applications, such as in medicine or industry, or investigating its behavior under different conditions or in different chemical reactions .

properties

IUPAC Name

2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-2-5-11-8-15(23-10-16(21)22)20-14-7-4-3-6-13(14)19-17(20)12(11)9-18/h3-4,6-8H,2,5,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEMSRCSPHMHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)thio]acetic acid
Reactant of Route 2
Reactant of Route 2
[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)thio]acetic acid
Reactant of Route 3
[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)thio]acetic acid
Reactant of Route 4
Reactant of Route 4
[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)thio]acetic acid
Reactant of Route 5
[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)thio]acetic acid
Reactant of Route 6
Reactant of Route 6
[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)thio]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.